molecular formula C22H15ClN2O4 B2559718 N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide CAS No. 929429-20-9

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide

Cat. No. B2559718
CAS RN: 929429-20-9
M. Wt: 406.82
InChI Key: UVQWNKPKRAVXNT-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide, also known as BMH-21, is a synthetic compound that has gained attention for its potential use in cancer treatment.

Scientific Research Applications

Molecular Complexes and Crystal Engineering

Studies have explored the characteristics of molecular complexes involving isonicotinamide, a component related to the chemical structure , and their applications in crystal engineering. Through X-ray diffraction, researchers have examined complexes of phenols with isonicotinamide, revealing intricate hydrogen bonding patterns that contribute to supramolecular synthesis. These findings underscore the utility of isonicotinamide in crystal engineering, offering insights into its potential as a co-crystallizing agent to achieve desired supramolecular architectures (Vishweshwar, Nangia, & Lynch, 2003).

Phase Transition Studies

Another significant application involves the study of isonicotinamide derivatives' phase transitions. Research on isonicotinamide-4-methoxybenzoic acid co-crystals has documented first-order displacive phase transitions, confirmed by variable-temperature single-crystal XRD. This work contributes to our understanding of structural phase transitions in molecular crystals, which is crucial for designing materials with specific thermal and mechanical properties (Chia & Quah, 2017).

Antimicrobial and Antibacterial Evaluation

The antimicrobial properties of isonicotinamide derivatives have been a focus of research, with studies documenting the synthesis and evaluation of compounds for antibacterial activity. For instance, derivatives of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of isonicotinamide derivatives in developing new antimicrobial agents (Ramachandran, 2017).

Imaging Agents for Alzheimer's Disease

Research into carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease represents another innovative application. Such studies are pivotal in advancing the diagnosis and understanding of Alzheimer's disease, offering a pathway to better imaging techniques that can identify crucial enzymes involved in the disease's progression (Gao, Wang, & Zheng, 2017).

Xanthine Oxidase Inhibitors

The design and synthesis of isonicotinamide derivatives as xanthine oxidase inhibitors have been explored for therapeutic applications. These compounds are studied for their potential in treating diseases like gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. Innovative approaches in this field have led to the development of compounds with enhanced inhibitory potency, contributing to the search for more effective treatments (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c1-28-17-4-2-3-16-18(25-22(27)14-9-11-24-12-10-14)21(29-20(16)17)19(26)13-5-7-15(23)8-6-13/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQWNKPKRAVXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide

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